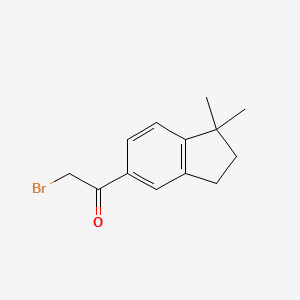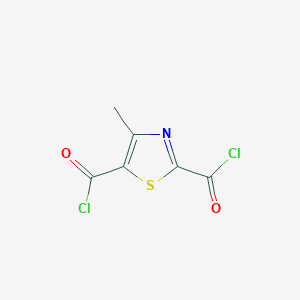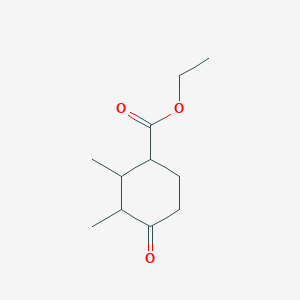
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of an ethyl ester group, two methyl groups, and a ketone functional group on a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of a Diels-Alder reaction between a suitable diene and an ethyl acrylate derivative, followed by oxidation and esterification steps to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.
化学反应分析
Types of Reactions
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, fragrances, and polymers.
作用机制
The mechanism of action of ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and ester functional groups play a crucial role in its reactivity and binding affinity. For example, in enzymatic reactions, the ketone group may undergo nucleophilic attack, leading to the formation of enzyme-substrate complexes and subsequent product formation.
相似化合物的比较
Ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with other cyclohexanone derivatives, such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional methyl groups.
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Contains only one methyl group.
This compound: Unique due to the presence of two methyl groups, which can influence its reactivity and physical properties.
The presence of two methyl groups in this compound makes it more sterically hindered compared to its analogs, potentially affecting its reactivity and interactions with other molecules.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
ethyl 2,3-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h7-9H,4-6H2,1-3H3 |
InChI 键 |
ZBCPQKLEQXIPIA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(=O)C(C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
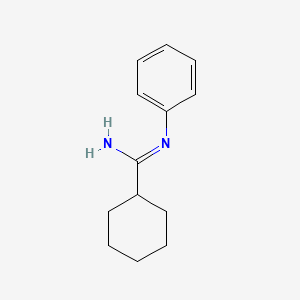
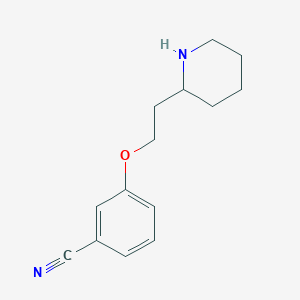

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)


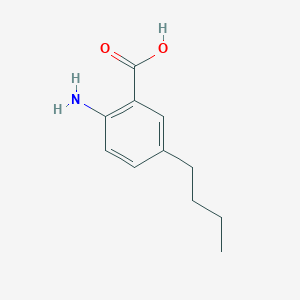
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
